An In-depth Technical Guide to tert-Butyl 2-aminobenzoate
An In-depth Technical Guide to tert-Butyl 2-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-aminobenzoate, a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. This document details its chemical and physical properties, safety and handling guidelines, and a detailed experimental protocol for its synthesis.
Chemical Identity and Properties
tert-Butyl 2-aminobenzoate, also known as tert-Butyl anthranilate, is an aromatic amine and an ester. Its unique structure makes it a valuable building block in the synthesis of various heterocyclic compounds.
Table 1: Chemical and Physical Properties of tert-Butyl 2-aminobenzoate
| Property | Value | Reference(s) |
| CAS Number | 64113-91-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3][4] |
| Molecular Weight | 193.24 g/mol | [1][2][3][4] |
| Appearance | Brownish liquid | [2] |
| Density | 1.06 g/mL at 20 °C | [1][2][3][4] |
| Boiling Point | 284.1 °C at 760 mmHg | [2] |
| Flash Point | 142.6 °C | [2] |
| Refractive Index | n20/D 1.540 | [1][2][3][4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| Storage Temperature | 2-8°C | [1][2][3][4] |
Spectroscopic Data
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¹H NMR (300 MHz, CDCl₃): δ 7.82 (dd, 1H), 7.22 (ddd, 1H), 6.55-6.65 (m, 2H), 5.7 (br s, 1H), 1.58 (s, 9H).
Safety and Handling
Proper handling of tert-Butyl 2-aminobenzoate is crucial to ensure laboratory safety. The compound is classified with GHS07 for health hazards.
Table 2: Safety Information for tert-Butyl 2-aminobenzoate
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H317: May cause an allergic skin reaction. | [3][4] |
| Precautionary Statements | P261, P272, P280, P302 + P352, P333 + P313, P362 + P364 | [3][4] |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves | [3] |
Always handle this chemical in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the safety data sheet.
Experimental Protocols
Synthesis of tert-Butyl 2-aminobenzoate from tert-Butyl 2-nitrobenzoate
This protocol details the reduction of a nitro group to an amine to yield the target compound.
Workflow for the Synthesis of tert-Butyl 2-aminobenzoate
Caption: Synthesis of tert-Butyl 2-aminobenzoate.
Methodology:
-
Preparation: In a 5 L Parr reactor, dissolve tert-butyl 2-nitrobenzoate (194.8 g, 0.873 mol) in ethanol (2.5 L).
-
Catalyst Addition: Add Raney's nickel catalyst (72 g), previously washed five times with ethanol, to the solution.
-
Degassing: Degas the reaction system three times by evacuating and then filling it with nitrogen.
-
Hydrogenation: Pressurize the system with hydrogen to an initial pressure of 30 psi. After 1.5 hours, increase the hydrogen pressure to 50 psi.
-
Reaction: Stir the reaction mixture overnight. The reaction is complete in about one day, indicated by the cessation of hydrogen uptake.
-
Work-up: Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate by evaporation to yield tert-butyl 2-aminobenzoate as a brown oil (160.8 g, 95% yield).
Applications in Drug Development
tert-Butyl 2-aminobenzoate is a valuable intermediate in the synthesis of quinazolinones. Quinazolinone derivatives are a class of compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.[2][5][6]
Role in the Synthesis of Bioactive Quinazolinones
Caption: Pathway to Bioactive Quinazolinones.
The amino and ester functionalities of tert-Butyl 2-aminobenzoate allow for the construction of the quinazolinone ring system. By reacting it with various reagents, a diverse library of quinazolinone derivatives can be synthesized and screened for potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The tert-butyl ester group can also serve as a protecting group that can be removed under specific conditions to allow for further molecular modifications. This versatility makes tert-Butyl 2-aminobenzoate a cornerstone reagent for medicinal chemists and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 64113-91-3,tert-Butyl 2-aminobenzoate | lookchem [lookchem.com]
- 3. tert-Butyl 2-aminobenzoate = 97.0 64113-91-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]


